Spectroscopic Analysis of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol: A Technical Overview
Spectroscopic Analysis of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-methoxyphenyl)-1H-tetraazol-5-ol and its tautomer, 1-(4-methoxyphenyl)-1,4-dihydro-5H-tetrazol-5-one, are heterocyclic compounds of interest in medicinal chemistry and drug development. The tetrazole ring is a well-known bioisostere for the carboxylic acid group, offering similar acidic properties with improved metabolic stability and pharmacokinetic profiles. The 4-methoxyphenyl substituent can influence the molecule's electronic properties and its interactions with biological targets. A thorough spectroscopic analysis is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound, which are fundamental steps in any drug discovery and development pipeline.
This technical guide provides a summary of the expected spectroscopic characteristics of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol and outlines the general experimental protocols for its synthesis and analysis. Due to the limited availability of specific experimental data in the public domain for this exact compound, this guide also presents data for the closely related isomer, 5-(4-methoxyphenyl)-1H-tetrazole, to provide a comparative reference.
Spectroscopic Data
Table 1: Expected Spectroscopic Data for 1-(4-methoxyphenyl)-1,4-dihydro-5H-tetrazol-5-one
| Spectroscopic Technique | Expected Chemical Shift / Signal |
| ¹H NMR | |
| Aromatic Protons (AA'BB' system) | δ 7.0-7.8 ppm (two doublets) |
| Methoxy Protons (-OCH₃) | δ ~3.8 ppm (singlet) |
| N-H Proton (amide-like) | δ >10 ppm (broad singlet) |
| ¹³C NMR | |
| Carbonyl Carbon (C=O) | δ ~150-160 ppm |
| Quaternary Aromatic Carbon (C-O) | δ ~160 ppm |
| Aromatic CH | δ ~114-125 ppm |
| Quaternary Aromatic Carbon (C-N) | δ ~130 ppm |
| Methoxy Carbon (-OCH₃) | δ ~55 ppm |
| IR Spectroscopy | |
| N-H Stretch | ~3200 cm⁻¹ (broad) |
| C=O Stretch | ~1700-1750 cm⁻¹ |
| C=N Stretch (tetrazole ring) | ~1600 cm⁻¹ |
| C-O Stretch (aromatic ether) | ~1250 cm⁻¹ |
| Mass Spectrometry (EI) | |
| Molecular Ion (M⁺) | m/z = 192 |
Table 2: Reported Spectroscopic Data for 5-(4-methoxyphenyl)-1H-tetrazole (Isomer)
| Spectroscopic Technique | Chemical Shift / Signal |
| ¹H NMR (DMSO-d₆) | |
| Aromatic Protons | δ 7.15 (d, J=8.9 Hz, 2H), 7.97 (d, J=8.8 Hz, 2H) |
| Methoxy Protons (-OCH₃) | δ 3.83 (s, 3H) |
| ¹³C NMR (DMSO-d₆) | |
| Tetrazole Carbon (C5) | δ 154.8 ppm |
| Quaternary Aromatic Carbon (C-O) | δ 161.4 ppm |
| Aromatic CH | δ 114.8, 128.6 ppm |
| Quaternary Aromatic Carbon (C-C) | δ 116.4 ppm |
| Methoxy Carbon (-OCH₃) | δ 55.4 ppm |
Experimental Protocols
The synthesis of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol would typically proceed through the cyclization of a corresponding precursor. A plausible synthetic route involves the reaction of 4-methoxyphenyl isocyanate with hydrazoic acid (generated in situ from sodium azide and an acid).
General Synthesis Protocol for 1-Aryl-1,4-dihydro-5H-tetrazol-5-ones:
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Reaction Setup: A solution of the corresponding aryl isocyanate in a suitable aprotic solvent (e.g., toluene, acetonitrile) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
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Addition of Azide: Sodium azide is added to the solution, followed by the slow addition of a proton source (e.g., glacial acetic acid, trifluoroacetic acid) to generate hydrazoic acid in situ.
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Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours to ensure complete cyclization. The progress of the reaction is monitored by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 1-aryl-1,4-dihydro-5H-tetrazol-5-one.
Spectroscopic Analysis Workflow:
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like 1-(4-methoxyphenyl)-1H-tetraazol-5-ol.
Conclusion
The spectroscopic analysis of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol is essential for its definitive characterization. While specific experimental data for this compound is scarce in publicly available literature, this guide provides an overview of the expected spectroscopic signatures based on its chemical structure and data from a closely related isomer. The outlined general synthetic and analytical protocols offer a foundational approach for researchers and scientists working on the synthesis and characterization of novel tetrazole-based compounds for drug discovery and development. Further empirical studies are required to establish a complete and verified spectroscopic profile for 1-(4-methoxyphenyl)-1H-tetraazol-5-ol.
